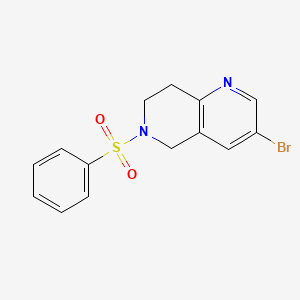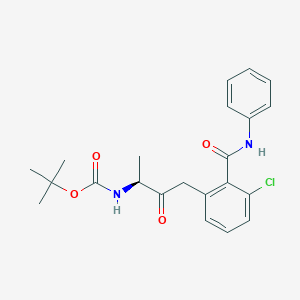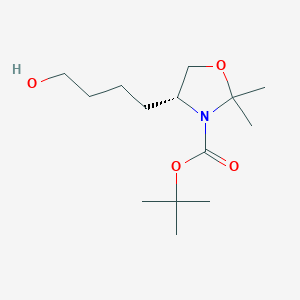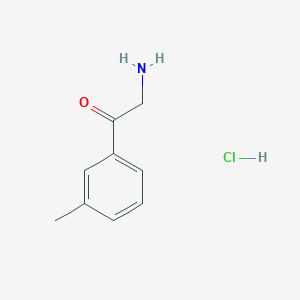
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Descripción general
Descripción
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of naphthyridine derivatives, which have been studied for their various pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. In addition, this compound has been shown to interfere with the cell cycle and induce cell death in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells by interfering with the cell cycle and inducing cell death. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. One direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. In addition, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In summary, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Further studies are needed to understand the mechanism of action of this compound and its potential side effects. The study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. It has also been reported to inhibit the growth of tumor cells by interfering with the cell cycle and inducing cell death. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
6-(benzenesulfonyl)-3-bromo-7,8-dihydro-5H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c15-12-8-11-10-17(7-6-14(11)16-9-12)20(18,19)13-4-2-1-3-5-13/h1-5,8-9H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIDCAYJNTZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743798 | |
| Record name | 6-(Benzenesulfonyl)-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625099-99-2 | |
| Record name | 6-(Benzenesulfonyl)-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1511028.png)
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B1511032.png)

![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)


![Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1511049.png)

![Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane](/img/structure/B1511053.png)
![1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1511057.png)
![10-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1511058.png)
![5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1511062.png)

